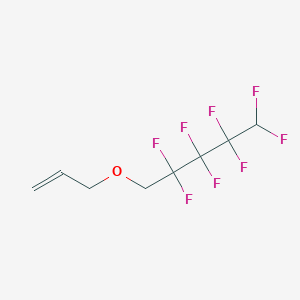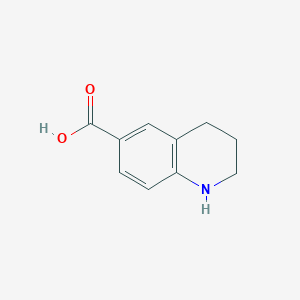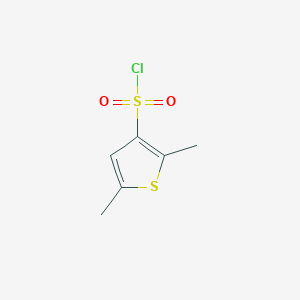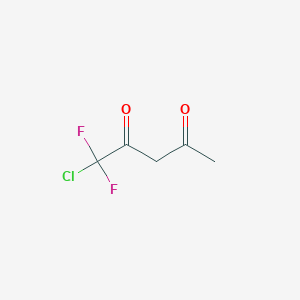
1-Chloro-1,1-difluoropentane-2,4-dione
Descripción general
Descripción
1-Chloro-1,1-difluoropentane-2,4-dione, also known as monochlorodifluoro-acetylacetone (CDFAA), is a compound that has been the subject of investigation to understand its molecular structure and vibrational properties. The research into this compound involves comparing it with 1,1,1-trifluoro-pentane-2,4-dione (trifluoro-acetylacetone, TFAA), which serves as a reference for understanding the characteristics of halogenated acetylacetones .
Synthesis Analysis
Although the synthesis of 1-Chloro-1,1-difluoropentane-2,4-dione is not explicitly detailed in the provided papers, the study of its structure and properties suggests that it is closely related to other halogenated diones. For instance, the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones indicates that halogen atoms and electron-donor groups can significantly influence the chemical behavior of such compounds . This knowledge can be applied to infer possible synthetic pathways for CDFAA.
Molecular Structure Analysis
The molecular structure of CDFAA has been extensively analyzed using ab initio and Density Functional Theory (DFT) calculations. The research has focused on the two most stable cis-enol forms of the molecule. These calculations were performed at the B3LYP level of theory using different basis sets, and the results were compared with experimental data. The energy difference between the two stable cis-enol forms is minimal, suggesting that both forms coexist in various phases .
Chemical Reactions Analysis
The chemical behavior of CDFAA in reactions is not directly addressed in the provided papers. However, the study of similar compounds, such as 2-chloro-substituted 1,3-diarylpropan-1,3-diones, reveals that the nature of the halogen atom and the presence of electron-donor groups can dictate the reaction pathway, leading to products like flavones or resulting from alpha-cleavage . This information can be extrapolated to hypothesize the reactivity of CDFAA under photochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of CDFAA have been deduced from theoretical calculations and experimental observations. The vibrational frequencies and intensities of the compound have been calculated and compared with experimental results, showing excellent agreement. The strength of the hydrogen bond in the most stable conformer of CDFAA was found to be slightly less than that of TFAA. The presence of both tautomers in the liquid phase and in solution has been indicated by IR and Raman frequencies, suggesting that CDFAA exhibits tautomerism .
Aplicaciones Científicas De Investigación
Application 1: Adsorbent for HCFC-124 Gaseous Molecule
- Summary of the Application: Single-walled pristine and doped carbon nanotubes have been investigated for their potential use as adsorbents for the 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124) gaseous molecule .
- Methods of Application: The study was conducted using quantum simulations at the density functional theory (DFT) level with four different functionals (i.e., M06-2X, ωB97XD, CAM-B3LYP and B3LYP-D3) with a split-valence triple-zeta basis set (6-311G (d)) .
- Results or Outcomes: The study found that adsorption on the SiCGeNT is most favourable, while that on the pristine CNT yields the lowest adsorption energy . Adsorption on these nanotubes is not accompanied by an active charge-transfer phenomenon; instead, it is driven by weak van der Waals forces .
Application 2: Catalyst for Dehydrochlorination
- Summary of the Application: 1-Chloro-1,1-difluoroethane is used in the preparation of BaClxFy catalysts for the catalytic dehydrochlorination process to produce vinylidene fluoride .
- Methods of Application: The catalysts were prepared by solid-state reaction at room temperature with Ba(OH)2 as the precursor and NH4F/NH4Cl as the F and Cl sources . The catalysts were then applied for the dehydrochlorination of 1-chloro-1,1-difluoroethane to vinylidene fluoride at 350 °C .
- Results or Outcomes: The industrial manufacture of vinylidene fluoride (VDF) is usually carried out at 600–700 °C, whereas the BaClxFy catalysts provided a promising pathway to produce VDF at much lower temperatures . Over BaCl0.05F0.95, BaCl0.1F0.9 and BaCl0.25F0.75, no decrease in VDF selectivity was observed .
Application 3: Laboratory Chemicals
- Summary of the Application: 1-Chloro-1,1-difluoropentane-2,4-dione is used in the manufacture of substances and for scientific research and development .
- Methods of Application: The specific methods of application can vary widely depending on the particular research or development project. It could be used in a variety of chemical reactions, as a reagent, or as a building block for more complex molecules .
- Results or Outcomes: The outcomes can also vary widely depending on the specific use. In general, the use of this compound in research and development can lead to new discoveries, improved processes, or the development of new substances .
Propiedades
IUPAC Name |
1-chloro-1,1-difluoropentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBKLXPYUKILDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371401 | |
| Record name | 1-chloro-1,1-difluoropentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1,1-difluoropentane-2,4-dione | |
CAS RN |
2375-76-0 | |
| Record name | 1-chloro-1,1-difluoropentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



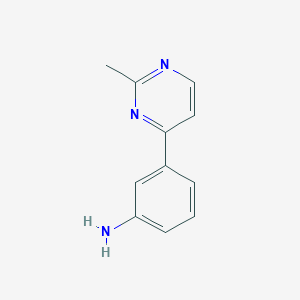

![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)
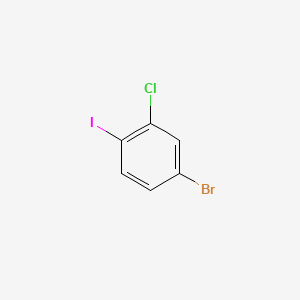
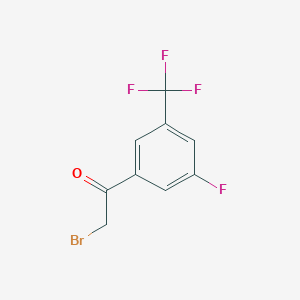
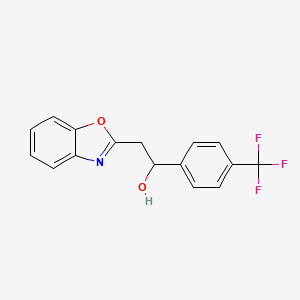
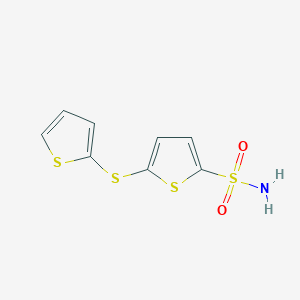

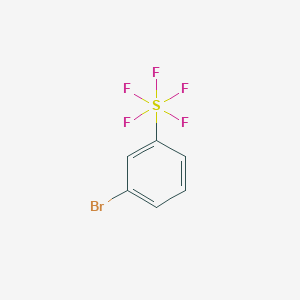
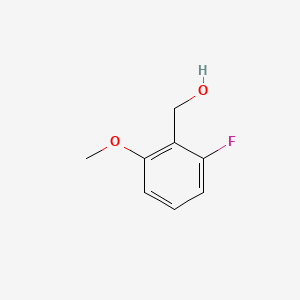
![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)
